molecular formula C7H14ClF2N B2370623 3,3-Difluorocycloheptan-1-amine hydrochloride CAS No. 2309467-49-8

3,3-Difluorocycloheptan-1-amine hydrochloride

Cat. No.: B2370623
CAS No.: 2309467-49-8
M. Wt: 185.64
InChI Key: WBLTUEWRFPMTPQ-UHFFFAOYSA-N
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Description

3,3-Difluorocycloheptan-1-amine hydrochloride (CAS 2309467-49-8) is a valuable, fluorinated seven-membered ring system offered as a chemical building block for research and development applications . With a molecular formula of C 7 H 14 ClF 2 N and a molecular weight of 185.64 g/mol, this compound features a primary amine functional group, making it a versatile intermediate for further synthetic modification, particularly in medicinal chemistry and drug discovery projects where the introduction of a conformationally constrained, fluorinated amine is critical . The presence of two fluorine atoms at the 3-position of the cycloheptane ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, which are key parameters in the design of bioactive molecules . The SMILES notation for this compound is NC1CC(F)(F)CCCC1.[H]Cl, and its InChIKey is IGVISOHTYUJWKZ-UHFFFAOYSA-N . Researchers can leverage this amine hydrochloride in nucleophilic substitution reactions, amide coupling, and reductive amination to create diverse chemical libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Information and hazard statements (H302, H315, H319, H335) before handling .

Properties

IUPAC Name

3,3-difluorocycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(10)5-7;/h6H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLTUEWRFPMTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

The RCM approach utilizes Grubbs catalysts to form the seven-membered ring. A representative synthesis begins with 1,5-diene precursors containing protected amine functionalities:

$$
\text{C}5\text{H}9\text{F}2\text{N(CO}2\text{R)} \xrightarrow{\text{Grubbs II}} \text{C}7\text{H}{12}\text{F}2\text{N(CO}2\text{R)} \xrightarrow{\text{HCl}} \text{C}7\text{H}{14}\text{ClF}_2\text{N}
$$

Key parameters:

  • Catalyst loading: 5–10 mol% Grubbs II
  • Solvent: Dichloromethane (DCM) at reflux
  • Yield: 68–72% (ring-closed intermediate)

Fluorination is typically achieved through Balz-Schiemann reactions or electrophilic fluorination using Selectfluor® reagents.

Cycloheptanone Fluorination

An alternative route starts with cycloheptanone derivatives:

$$
\text{Cycloheptanone} \xrightarrow{\text{Selectfluor®}} 3,3\text{-Difluorocycloheptanone} \xrightarrow{\text{NH}2\text{OH}} \text{Oxime} \xrightarrow{\text{LiAlH}4} \text{Amine}
$$

Optimized conditions :

  • Fluorination: Selectfluor® (2.2 equiv), CH₃CN/H₂O (4:1), 80°C, 24 h
  • Oxime formation: NH₂OH·HCl (1.5 equiv), NaOAc, EtOH, reflux
  • Reduction: LiAlH₄ (3 equiv), THF, 0°C → RT

This method provides 55–60% overall yield but requires careful handling of pyrophoric reducing agents.

Amine Functionalization Strategies

Catalytic Hydroamination

The anti-Markovnikov hydroamination protocol described by demonstrates applicability to cycloheptene systems:

Reaction parameters :

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(4,4’-d(CF₃)-bpy)]PF₆ (2 mol%)
  • HAT donor: 2,4,6-Triisopropylbenzenethiol (30 mol%)
  • Solvent: Dioxane (0.2 M)
  • Light source: Blue LEDs (456 nm)

For 3,3-difluorocycloheptene:

$$
\text{C}7\text{H}{10}\text{F}2 + \text{NH}3 \xrightarrow{\text{Cat. B}} \text{C}7\text{H}{13}\text{F}2\text{N} \xrightarrow{\text{HCl}} \text{C}7\text{H}{14}\text{ClF}2\text{N}
$$

Key findings :

  • Amine hydrochloride salts require 1 equiv LiOH for activation
  • No observed overalkylation (secondary:tertiary amine >50:1)
  • Typical isolated yields: 61–84%

Reductive Amination

A practical two-step sequence converts ketones to amines:

$$
3,3\text{-Difluorocycloheptanone} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{Amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Optimized conditions :

  • Ammonium acetate (5 equiv)
  • Sodium cyanoborohydride (3 equiv)
  • Solvent: MeOH, 0°C → RT, 12 h
  • Hydrochloride formation: 2M HCl in Et₂O

This method achieves 70–75% yield with excellent purity (>98% by HPLC).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Fluorine Compatibility
RCM + Fluorination 68–72 95 Moderate Good
Hydroamination 61–84 97 High Excellent
Reductive Amination 70–75 98 High Moderate

Data compiled from

The photocatalytic hydroamination method demonstrates superior compatibility with fluorinated substrates while maintaining high selectivity. However, reductive amination provides better scalability for industrial applications.

Critical Process Parameters

Solvent Effects

  • Dioxane : Optimal for hydroamination (84% yield vs. 34% in EtOAc)
  • THF : Preferred for LiAlH₄ reductions due to Lewis acid compatibility
  • MeCN : Facilitates Selectfluor®-mediated fluorinations

Temperature Control

  • Hydroamination: Room temperature (photocatalytic)
  • Fluorination: 80°C required for complete conversion
  • Reductive amination: 0°C → RT gradient prevents imine degradation

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃): δ -110.2 (d, J = 240 Hz, CF₂)
  • ¹H NMR (D₂O): δ 3.15 (m, 1H, CHNH₂), 2.30–1.50 (m, 10H, cycloheptane)
  • HRMS : m/z 163.1002 [M+H]⁺ (calc. 163.1008 for C₇H₁₃F₂N)

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA/MeCN gradient)
  • Chiral GC : >99% ee for enantiopure forms (β-Dex™ 120 column)

Industrial-Scale Considerations

The Edelris process demonstrates kilogram-scale production:

  • Sealed tube reaction : this compound + DIPEA (4 equiv)
  • Temperature : 120°C (8 h)
  • Purification : Flash chromatography (DCM/MeOH 99:1 → 95:5)

This protocol achieves 89% isolated yield with residual solvent <0.1% (GC analysis).

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form more saturated amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-difluorocycloheptanone or 3,3-difluorocycloheptanoic acid.

    Reduction: Formation of more saturated amines like 3,3-difluorocycloheptan-1-amine.

    Substitution: Formation of azides or thiol-substituted cycloheptanes.

Scientific Research Applications

3,3-Difluorocycloheptan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,3-Difluorocycloheptan-1-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Ring Size Substituents Key Properties
3,3-Difluorocycloheptan-1-amine HCl C₇H₁₂ClF₂N 195.63 939398-48-8 7-membered 3,3-difluoro Flexible ring; high electronegativity
3,3-Difluoro-1-Methylcyclobutaneamine HCl C₅H₉F₂N·HCl 157.59 1408076-03-8 4-membered 3,3-difluoro, 1-methyl High ring strain; compact structure
3-Fluoro Deschloroketamine HCl C₁₃H₁₆FNO·HCl 257.7 2657761-24-3 6-membered 3-fluoro, arylcyclohexylamine Aromatic phenyl group; ketone moiety
3,3-Dimethylcyclobutan-1-amine HCl C₆H₁₄ClN 135.64 1284247-23-9 4-membered 3,3-dimethyl Lipophilic; steric hindrance
3,3-Difluoro-1-phenylcyclobutan-1-amine HCl C₁₀H₁₁F₂N·HCl 219.66 N/A 4-membered 3,3-difluoro, 1-phenyl Aromaticity; enhanced π-π interactions

Key Observations :

  • Substituent Effects: Fluorine vs. Methyl: Difluoro substitution increases electronegativity and metabolic stability compared to dimethyl analogs (e.g., 3,3-dimethylcyclobutan-1-amine HCl) . Aromatic vs.

Biological Activity

3,3-Difluorocycloheptan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological profiles.

Chemical Structure and Properties

This compound features a cycloheptane ring with two fluorine substitutions at the 3-position and an amine functional group. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and enzyme inhibition contexts. The following sections detail specific studies that elucidate these activities.

Antimicrobial Activity

In a study assessing the compound's antimicrobial properties, it was shown to possess notable potency against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating strong antibacterial activity.

Bacterial Strain MIC (μM) Reference
Mycobacterium tuberculosis0.08
Staphylococcus aureus0.10
Escherichia coli0.15

This table summarizes the MIC values for various bacterial strains, demonstrating the compound's effectiveness as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on lysyl-tRNA synthetase (KARS), a target in tuberculosis treatment. The IC50 value was reported at 0.05 μM, indicating high potency and selectivity over human enzymes.

Enzyme IC50 (μM) Selectivity Reference
KARS10.05>100-fold over human
HepG2 (human liver)>100Not applicable

This table illustrates the selectivity of this compound towards bacterial enzymes compared to human counterparts.

Case Study 1: Tuberculosis Treatment

A recent study investigated the efficacy of this compound in combination with other antitubercular agents. The results showed a significant reduction in bacterial load in infected mice models when treated with the compound alongside bedaquiline and pretomanid.

"The triple combination treatment resulted in a greater reduction in CFU, with several mice showing no detectable bacteria after two months" .

Case Study 2: Resistance Reversal

Another study focused on the compound's ability to reverse drug resistance in cancer cells. It was found to effectively inhibit P-glycoprotein (P-gp), which is often responsible for multidrug resistance in cancer therapies.

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